Cas no 381680-30-4 (3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde structure](https://ja.kuujia.com/scimg/cas/381680-30-4x500.png)
3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde 化学的及び物理的性質
名前と識別子
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- 3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
- 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde
- STL303045
- BBL024167
- T9536
- 3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde
- 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
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- インチ: 1S/C17H17ClO3/c1-3-20-16-9-13(10-19)8-15(18)17(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3
- InChIKey: WLNNQMJFCCECGG-UHFFFAOYSA-N
- SMILES: ClC1=CC(C=O)=CC(=C1OCC1C=CC=CC=1C)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 323
- トポロジー分子極性表面積: 35.5
3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ11089-500mg |
3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde |
381680-30-4 | >95% | 500mg |
$412.00 | 2024-04-20 | |
A2B Chem LLC | AJ11089-1g |
3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde |
381680-30-4 | >95% | 1g |
$439.00 | 2024-04-20 |
3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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S. Ahmed Chem. Commun., 2009, 6421-6423
3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehydeに関する追加情報
Introduction to 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (CAS No. 381680-30-4)
3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde, identified by the CAS number 381680-30-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of benzaldehyde derivatives, characterized by its aromatic ring system functionalized with chloro, ethoxy, and (2-methylbenzyl)oxy substituents. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in the synthesis of biologically active molecules.
The molecular structure of 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde consists of a benzene core substituted at the 3-position with a chlorine atom, at the 5-position with an ethoxy group, and at the 4-position with a (2-methylbenzyl)oxy group. This specific configuration enhances its utility in various chemical transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and oxidation reactions. The presence of the chloro group at the 3-position increases electrophilicity, facilitating further functionalization, while the ethoxy and (2-methylbenzyl)oxy groups introduce hydrophilic and lipophilic characteristics, respectively.
In recent years, 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has been extensively studied for its potential applications in drug discovery and medicinal chemistry. Its benzaldehyde moiety is a well-known pharmacophore in many therapeutic agents, contributing to activities such as antimicrobial, anti-inflammatory, and anticancer effects. The structural modifications present in this compound have been strategically designed to optimize its biological activity while minimizing off-target effects.
One of the most compelling aspects of 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is its role as a key intermediate in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop novel analogs of natural products with enhanced pharmacological properties. The chloro and ethoxy substituents provide handles for further derivatization, allowing chemists to explore diverse chemical space. Additionally, the (2-methylbenzyl)oxy group can be selectively removed or modified under specific conditions, enabling the construction of polycyclic structures with tailored biological activities.
Recent advancements in computational chemistry have further highlighted the significance of 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde. Molecular modeling studies have demonstrated that this compound can interact with biological targets through multiple binding modes, enhancing its potential as a scaffold for drug development. Furthermore, virtual screening approaches have identified derivatives of this compound that exhibit promising activity against various disease-related proteins. These findings underscore the importance of structural diversity in medicinal chemistry and validate the continued exploration of benzaldehyde derivatives like 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde.
The synthetic pathways for 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde have also seen significant innovation. Modern synthetic techniques, such as flow chemistry and catalytic asymmetric transformations, have enabled more efficient and scalable production methods. These advancements not only improve yield but also reduce environmental impact by minimizing waste generation. The ability to produce this compound in high purity is crucial for downstream applications in pharmaceutical research and development.
In conclusion, 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (CAS No. 381680-30-4) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique functionalization pattern makes it a versatile intermediate for synthetic chemists, while its biological relevance positions it as a promising candidate for further investigation in drug discovery programs. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation pharmaceuticals.
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